methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate
Description
The compound methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate (molecular formula: C₂₀H₂₃NO₅S; molecular weight: 389.47 g/mol) features a (2Z)-configured acrylate backbone with two key substituents:
- A 4-ethylphenylamino group at position 3, contributing lipophilicity and steric bulk.
This structure is relevant in agrochemical and pharmaceutical research due to the sulfonyl and amino motifs, which are common in enzyme inhibitors and bioactive molecules .
Properties
IUPAC Name |
methyl (Z)-3-(4-ethylanilino)-2-(4-methoxyphenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-4-14-5-7-15(8-6-14)20-13-18(19(21)25-3)26(22,23)17-11-9-16(24-2)10-12-17/h5-13,20H,4H2,1-3H3/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJPVGQPYOWSOS-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate typically involves a multi-step process. One common method includes the reaction of 4-ethylphenylamine with 4-methoxybenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with methyl acrylate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and catalysts to align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include inhibition of signal transduction or metabolic pathways, depending on the target enzyme or receptor.
Comparison with Similar Compounds
Structural and Functional Implications
Electronic Effects
- Sulfonyl Group : Stabilizes negative charge via resonance, enhancing stability in aqueous environments .
- Ethyl vs. Methoxy : The ethyl group in the target compound increases lipophilicity (logP ~3.5 estimated), favoring passive diffusion across biological membranes compared to polar methoxy analogs .
Hydrogen Bonding and Crystal Packing
Biological Activity
Methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate is a synthetic organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, examining its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Functional Groups : The presence of an acrylate moiety, an amine group, and a sulfonyl group contributes to its biological activity.
- Molecular Weight : Approximately 334.39 g/mol.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways.
Case Study: Apoptosis Induction
In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in:
- Increased caspase-3 activity : Indicative of apoptosis.
- Cell cycle arrest : A notable increase in cells at the G1 phase, suggesting inhibition of proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens.
Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that this compound possesses broad-spectrum antimicrobial activity.
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonyl group may inhibit enzymes involved in cell signaling pathways, leading to altered cellular responses.
- Receptor Binding : The amine group can facilitate binding to various receptors, modulating their activity and influencing downstream signaling cascades.
Signaling Pathways
Research indicates that the compound may affect pathways such as:
- MAPK/ERK Pathway : Involved in cell proliferation and survival.
- PI3K/Akt Pathway : Critical for cell growth and metabolism.
Toxicological Profile
While exploring the therapeutic potential, it is crucial to consider the toxicological aspects. Preliminary assessments have shown that at therapeutic doses, this compound exhibits low toxicity in vitro. However, further studies are warranted to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
